

Foreword: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-methylquinoline**

Cat. No.: **B1631785**

[Get Quote](#)

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are implicated in a vast array of bioactive compounds, making the precise characterization of novel analogues a critical step in the research and development pipeline. **3-Bromo-4-methylquinoline** (CAS No. 59280-69-2) represents one such molecule of interest. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position creates a unique electronic and steric profile, offering a versatile platform for further synthetic elaboration.

This guide moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for determining and interpreting the core physical properties of **3-Bromo-4-methylquinoline**. We will delve into the causality behind experimental choices, presenting not just what to measure, but why and how these measurements form a self-validating system for structural confirmation and purity assessment. Each section provides field-proven protocols and predictive insights grounded in established chemical principles, empowering the reader to approach the characterization of this and similar molecules with confidence and scientific rigor.

Molecular Identity and Solid-State Characteristics

The foundational step in characterizing any compound is confirming its identity and basic physical state. For **3-Bromo-4-methylquinoline**, this begins with its molecular formula and progresses to its thermal behavior, a key indicator of purity and intermolecular forces.

Molecular Structure:

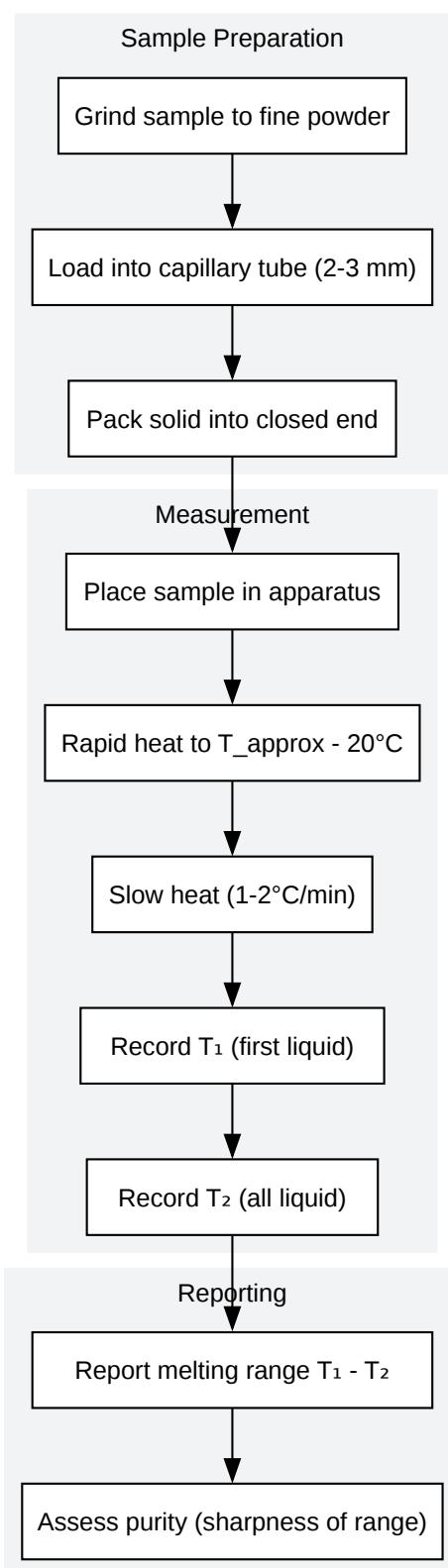
Caption: Molecular structure of **3-Bromo-4-methylquinoline**.

Key Identifiers

A summary of the fundamental identifiers for **3-Bromo-4-methylquinoline** is presented below.

Property	Value	Source
CAS Number	59280-69-2	[1] [2]
Molecular Formula	C ₁₀ H ₈ BrN	[2]
Molecular Weight	222.08 g/mol	[2]
Physical State	Solid (predicted)	
Melting Point	To be determined experimentally	-
Boiling Point	To be determined experimentally	-

Melting Point Determination: A Proxy for Purity


The melting point is a thermodynamically defined physical property that is highly sensitive to impurities. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas the presence of even minor soluble impurities will depress the melting point and broaden the range.^[3] Therefore, its accurate determination is a primary, cost-effective method for assessing sample purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). The underlying principle is the controlled heating of a finely powdered sample in a capillary tube while observing the temperatures at which melting begins and is complete.

- Sample Preparation:
 - Ensure the **3-Bromo-4-methylquinoline** sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.

- Jab the open end of a glass capillary tube into the powder pile.
- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. A packed sample height of 2-3 mm is ideal.[4]
- Apparatus Setup:
 - Place the packed capillary tube into the heating block of the apparatus.
 - Set the initial heating rate to a medium-to-high setting to rapidly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample.[4]
- Measurement:
 - Once the temperature is ~20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[4] This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
 - Record the temperature (T_1) at which the first droplet of liquid becomes visible.
 - Record the temperature (T_2) at which the last solid particle melts.
 - The melting point is reported as the range $T_1 - T_2$.
- Validation:
 - For a new compound, this process should be repeated at least twice with fresh samples to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Solution Behavior and Solubility Profiling

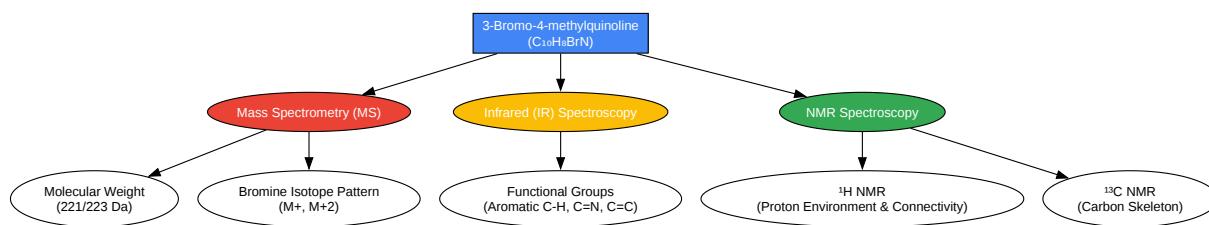
For drug development professionals, understanding a compound's solubility is paramount. It directly influences bioavailability, formulation strategies, and the choice of solvents for synthetic reactions and purification. A comprehensive solubility profile in both aqueous and organic media is therefore essential.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.^[5] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved compound.

- System Preparation:
 - Add an excess amount of solid **3-Bromo-4-methylquinoline** to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, toluene, ethyl acetate).^[5] The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium saturation has been reached.
- Equilibration:
 - Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed in the bath for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot from the supernatant. This step must be performed without disturbing the solid material.
 - Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

- Quantification:
 - Accurately dilute the filtered supernatant with a suitable mobile phase.
 - Determine the concentration of **3-Bromo-4-methylquinoline** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.
- Data Reporting:
 - Calculate the original concentration in the solvent and report the solubility in units of mg/mL or mol/L.


Solvent	Solubility at 25°C (To be determined)
Water	
PBS (pH 7.4)	
Ethanol	
Methanol	
Acetone	
Acetonitrile	
Toluene	
Ethyl Acetate	
N,N-Dimethylformamide (DMF)	

Note: The solubility profile of the related compound 6-bromo-2-methylquinoline shows high solubility in toluene and ethyl acetate, and very low solubility in water, which may be predictive for **3-Bromo-4-methylquinoline**.^[5]

Spectroscopic and Structural Elucidation

While elemental properties are vital, a combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure. Mass spectrometry confirms the

molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-hydrogen framework.

[Click to download full resolution via product page](#)

Caption: The synergistic role of spectroscopy in structural elucidation.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary check of its identity. For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.

Predicted Mass Spectrum:

- Molecular Ion Peak: The molecular formula C₁₀H₈BrN has a monoisotopic mass of 220.9840 Da. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.
- Isotopic Signature: The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion: the M+ peak at m/z ≈ 221 (containing ⁷⁹Br) and the M+2 peak at m/z ≈ 223 (containing ⁸¹Br). The relative intensity of these two peaks will be approximately 1:1, a definitive signature for a monobrominated compound.[6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Bond Vibration	Expected Appearance
3100-3000	Aromatic C-H stretch	Medium to weak, sharp peaks
2950-2850	Methyl C-H stretch	Weak, sharp peaks
1620-1580	C=N ring stretch	Medium to strong
1550-1450	C=C aromatic ring stretches	Multiple strong to medium peaks
900-675	Aromatic C-H out-of-plane bend	Strong peaks, pattern indicative of substitution
~750	C-Br stretch	Medium to weak, in fingerprint region

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern technique that requires minimal sample preparation.

- Place a small amount (a few milligrams) of the solid **3-Bromo-4-methylquinoline** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the connectivity and chemical environment of every hydrogen and carbon atom.

Experimental Protocol: Sample Preparation & Acquisition

- Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).[6]
- Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
- Acquisition: Acquire the ^1H spectrum first, as this is used to set the spectral width for the ^{13}C spectrum. Standard pulse programs are used for both ^1H (proton) and proton-decoupled ^{13}C acquisitions.

3.3.1 Predicted ^1H NMR Spectrum (in CDCl_3)

The spectrum is predicted based on the known spectrum of 3-bromoquinoline and the expected electronic effects of the C4-methyl group.[7] It should display 6 distinct signals.

- $\delta \sim 2.7\text{-}2.9$ ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group at the C4 position. It will be a singlet as there are no adjacent protons to couple with.
- $\delta \sim 8.9\text{-}9.1$ ppm (Singlet, 1H): This signal is assigned to the H2 proton. It is significantly downfield due to the deshielding effect of the adjacent nitrogen atom and will appear as a singlet, having lost its coupling partner (H3) to bromination.
- Aromatic Region ($\delta \sim 7.5\text{-}8.2$ ppm, 4H): The four protons on the benzene portion of the ring system (H5, H6, H7, H8) will appear in this region. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. Specific assignments would require 2D NMR techniques (like COSY and NOESY), but the integration will clearly show four protons.

3.3.2 Predicted ^{13}C NMR Spectrum (in CDCl_3)

The proton-decoupled ^{13}C NMR spectrum should show 10 distinct signals, one for each carbon atom in the molecule.

- $\delta \sim 18\text{-}22$ ppm: The methyl carbon (C4-CH_3).
- $\delta \sim 120\text{-}155$ ppm: The nine carbons of the quinoline ring system.
 - Quaternary carbons (C3, C4, C4a, C8a) will generally have lower intensities.
 - The carbon bearing the bromine (C3) will be shifted relative to unsubstituted quinoline.
 - Carbons adjacent to the nitrogen (C2, C8a) will be significantly deshielded (shifted downfield).

Crystallography and Future Directions

While the combination of spectroscopic methods described provides definitive confirmation of the covalent structure, single-crystal X-ray diffraction stands as the ultimate technique for determining the three-dimensional arrangement of the molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions (e.g., π -stacking) in the crystal lattice.

Currently, no public crystal structure data is available for **3-Bromo-4-methylquinoline**. The growth of suitable single crystals and subsequent X-ray analysis represents a valuable opportunity for further research, providing deeper insights into its material properties.

Conclusion

The physical characterization of **3-Bromo-4-methylquinoline** is a systematic process that builds a complete and verifiable profile of the molecule. Foundational properties such as melting point and solubility provide crucial data for assessing purity and guiding formulation. A synergistic application of modern spectroscopic techniques—Mass Spectrometry, IR, and multinuclear NMR—delivers an unambiguous confirmation of the molecular structure. The protocols and predictive analyses detailed in this guide provide a robust framework for researchers to confidently determine these properties, ensuring the scientific integrity required for advancing research in medicinal chemistry and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-4-METHYLQUINOLINE | 59280-69-2 [chemicalbook.com]
- 2. 3-Bromo-4-methylquinoline - CAS:59280-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59280-69-2|3-Bromo-4-methylquinoline|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Analytical Imperative for Novel Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631785#physical-properties-of-3-bromo-4-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com